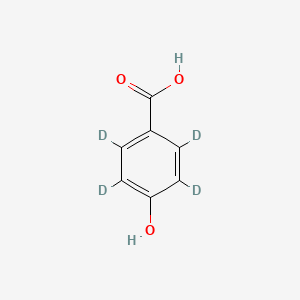

4-Hydroxybenzoic acid-d4

Description

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659276 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152404-47-2 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzoic-2,3,5,6-d4 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybenzoic acid-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of 4-Hydroxybenzoic acid-d4. This deuterated analog of 4-Hydroxybenzoic acid is a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in analytical chemistry.

Chemical Properties and Structure

This compound, also known as p-hydroxybenzoic acid-d4, is a deuterated form of 4-hydroxybenzoic acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical methods.

Structure:

The chemical structure of this compound is as follows:

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, 4-Hydroxybenzoic acid.

Table 1: General Chemical Properties

| Property | This compound | 4-Hydroxybenzoic acid |

| Molecular Formula | C₇H₂D₄O₃ | C₇H₆O₃[1] |

| Molecular Weight | 142.14 g/mol [2] | 138.12 g/mol [1] |

| CAS Number | 152404-47-2[2] | 99-96-7[1] |

| Appearance | White crystalline solid | White crystalline solid[2] |

Table 2: Physical Properties

| Property | This compound | 4-Hydroxybenzoic acid |

| Melting Point | Not explicitly found | 213-217 °C[3][4] |

| Boiling Point | Not explicitly found | Decomposes[2] |

| Solubility in Water | 1.2 mg/mL (requires sonication)[5] | 5 g/L |

| Solubility in Organic Solvents | DMSO: 100 mg/mL (requires sonication)[5] | Soluble in alcohol, ether, and acetone; slightly soluble in chloroform.[2][6] |

Experimental Protocols

The unique properties of this compound make it a valuable tool in various experimental settings. Below are detailed methodologies for its use and analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This compound is frequently used as an internal standard for the accurate quantification of 4-Hydroxybenzoic acid in biological and environmental samples.

Sample Preparation (Solid-Phase Extraction - SPE) for Wastewater Samples:

-

Filter a 100 mL wastewater sample through a 0.45 µm filter.

-

Acidify the sample to a pH of 2-3 using formic acid.

-

Spike the sample with 100 µL of a 100 ng/mL working solution of this compound in methanol.

-

Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 5 mL of methanol, followed by 5 mL of acidified water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[7]

HPLC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.[7]

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in water.[7]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

-

Gradient: Initiate with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[7]

-

MRM Transitions: Monitor the specific mass transitions for both 4-Hydroxybenzoic acid and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic purity of this compound.

NMR Analysis Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR, ²H NMR, and ¹³C{¹H} NMR spectra.

-

Expected Chemical Shifts (in CD₃OD):

-

¹H NMR (400 MHz): Residual signals may be observed at δ 6.81 and 7.87 ppm.[8]

-

²H NMR (61.4 MHz): Broad singlets are expected around δ 6.86 and 7.91 ppm, confirming the positions of deuterium labeling.[8]

-

¹³C{¹H} NMR (101 MHz): Signals are expected around δ 115.4–116.0 (m), 122.5–122.7 (m), 132.6 (t), 132.8 (s), 163.3 (s), and 170.1 (s) ppm.[8]

-

Signaling Pathways and Biological Relevance

While this compound is primarily a research tool, understanding the biological roles of its non-deuterated counterpart is crucial for designing and interpreting experiments. 4-Hydroxybenzoic acid is a key intermediate in various metabolic pathways and has been identified as a signaling molecule in certain bacteria.

Metabolic Pathways of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is an intermediate in the metabolism of aromatic compounds in a variety of organisms.

Caption: Metabolic pathways involving 4-Hydroxybenzoic acid.

4-Hydroxybenzoic acid can be synthesized from chorismate by the enzyme chorismate lyase, a key step in ubiquinone biosynthesis in bacteria like E. coli.[2] It is also a product of tyrosine metabolism.[9] In some microorganisms, it is formed from benzoate by benzoate 4-monooxygenase.[2] Subsequently, 4-Hydroxybenzoic acid is typically hydroxylated to form protocatechuate, which then enters central metabolism through ortho- or meta-cleavage pathways, ultimately feeding into the TCA cycle.[10] In some bacteria, an alternative pathway through gentisate has been observed.[11]

4-Hydroxybenzoic Acid-Mediated Signaling in Shigella sonnei

Recent research has identified 4-Hydroxybenzoic acid as a signaling molecule in the bacterium Shigella sonnei, where it regulates virulence and other physiological functions.[12][13]

Caption: 4-HBA signaling pathway in Shigella sonnei.

In this pathway, the enzyme UbiC synthesizes 4-Hydroxybenzoic acid from chorismate.[12][13] 4-Hydroxybenzoic acid then acts as a signaling molecule by binding to the response regulator AaeR.[12][13] This binding event modulates the activity of AaeR, which in turn regulates the expression of target genes involved in virulence, biofilm formation, and extracellular polysaccharide (EPS) production.[12] This signaling system highlights the role of 4-Hydroxybenzoic acid in bacterial communication and pathogenesis.

References

- 1. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 4. 对羟基苯甲酸 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-HYDROXYBENZOIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. static.cambridge.org [static.cambridge.org]

- 9. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 10. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migration (NIH Shift) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Characteristics of 4-Hydroxybenzoic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-Hydroxybenzoic acid-d4. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document includes key physical data, detailed experimental protocols for characterization, and visualizations of relevant workflows.

Core Physical and Chemical Properties

This compound, a deuterated analog of 4-Hydroxybenzoic acid, is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based analyses.[1] Its physical properties are crucial for its proper handling, storage, and application in experimental settings.

Quantitative Data Summary

The physical and chemical data for this compound are summarized in the tables below. Data for the non-deuterated analog, 4-Hydroxybenzoic acid, are also provided for comparison, as the physical properties are expected to be very similar.

Table 1: General and Chemical Properties

| Property | Value (this compound) | Value (4-Hydroxybenzoic acid) | Reference(s) |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-hydroxybenzoic acid | 4-Hydroxybenzoic acid | |

| Synonyms | 4-Hydroxybenzoic acid phenyl-d4, p-Hydroxybenzoic Acid-d4 | p-Hydroxybenzoic acid, PHBA | |

| CAS Number | 152404-47-2 | 99-96-7 | [2] |

| Molecular Formula | C₇H₂D₄O₃ | C₇H₆O₃ | [2] |

| Molecular Weight | 142.15 g/mol | 138.12 g/mol | [2] |

| Isotopic Purity | ≥98 atom % D | N/A | |

| Appearance | White to off-white solid | White crystalline solid | [3] |

Table 2: Physicochemical Properties

| Property | Value (this compound) | Value (4-Hydroxybenzoic acid) | Reference(s) |

| Melting Point | 213-217 °C | 214.5 °C | [4] |

| Boiling Point | Decomposes | Decomposes | [3] |

| Density | Data not available | 1.46 g/cm³ | [5][6] |

| pKa | Data not available | 4.54 | [7] |

| Solubility in Water | Slightly soluble | 0.5 g/100 mL | [3] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, acetone, and ether. Slightly soluble in chloroform. | Soluble in alcohol, ether, acetone. Slightly soluble in chloroform. | [1][3] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical characteristics of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol describes the capillary method for determining the melting point range.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a rapid rate initially, to approach the expected melting point quickly.

-

When the temperature is within 15-20°C of the expected melting point (around 215°C), reduce the heating rate to 1-2°C per minute.

-

Observation: Carefully observe the sample through the magnifying lens.

-

Record Temperatures:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Report: The melting point is reported as the recorded temperature range.

Solubility Determination

This protocol provides a qualitative method for determining the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

This compound sample

-

Solvents to be tested (e.g., water, ethanol, DMSO, acetone, chloroform)

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble or slightly soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

-

Record Observations: Record the solubility of the compound in each solvent at both room temperature and upon heating.

Isotopic Purity Determination by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a precise method for determining the isotopic purity of deuterated compounds. This protocol outlines the general steps for ¹H-NMR analysis.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated NMR solvent (e.g., DMSO-d₆)

-

Internal standard of known purity (e.g., maleic acid)

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 10-20 mg) into a vial.

-

Accurately weigh a known amount of the internal standard and add it to the same vial.

-

Dissolve the mixture in a precise volume of the deuterated NMR solvent (e.g., 0.75 mL of DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

-

A 90° pulse angle.

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

-

A sufficient number of scans for a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

-

Integration and Calculation:

-

Integrate a well-resolved signal from the residual protons in this compound and a well-resolved signal from the internal standard.

-

The isotopic purity (in atom % D) can be calculated by comparing the integral of the residual proton signal of the analyte to the integral of the known internal standard, taking into account the number of protons each signal represents and the molecular weights of the compounds. The calculation will determine the amount of non-deuterated species present, from which the deuterium (B1214612) enrichment can be derived.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the use of this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Use as an Internal Standard in LC-MS/MS Analysis

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 4-Hydroxybenzoic acid-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical research, particularly within the realms of pharmacology, toxicology, and metabolomics, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, and 4-Hydroxybenzoic acid-d4, the deuterated analogue of 4-Hydroxybenzoic acid, has emerged as a critical tool for researchers. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its use as an internal standard in mass spectrometry-based analyses.

Core Application: An Internal Standard for Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of 4-Hydroxybenzoic acid and its derivatives, such as parabens, in various biological and environmental matrices.[1] Its structural and chemical similarity to the analyte of interest ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This co-elution and differential detection are the keys to its effectiveness, as it allows for the correction of variations in sample extraction, matrix effects, and instrument response.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of standards and for programming mass spectrometry instrumentation.

| Property | Value |

| Molecular Formula | C₇H₂D₄O₃ |

| Molecular Weight | 142.15 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Purity | Typically >95% (HPLC) |

| Unlabelled CAS Number | 99-96-7 |

Experimental Protocols: A Generalized Workflow for LC-MS/MS Analysis

While specific experimental conditions will vary depending on the analyte, matrix, and available instrumentation, the following protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of a target analyte (e.g., a paraben) in a biological matrix such as plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare a stock solution of the target analyte and a separate stock solution of this compound (e.g., at 1 mg/mL in methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL in methanol). The optimal concentration should be determined during method development.

-

Calibration Standards and QC Samples: Prepare calibration standards by spiking blank matrix (e.g., drug-free plasma) with the working standard solutions and a constant amount of the internal standard spiking solution. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove interfering substances.

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard spiking solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Enzymatic Hydrolysis (for urine, to measure total paraben concentration):

-

To 200 µL of urine sample, add a buffer (e.g., ammonium (B1175870) acetate) and a solution of β-glucuronidase/sulfatase.

-

Incubate the mixture to deconjugate the glucuronidated and sulfated metabolites of the analyte.

-

Spike with the this compound internal standard.

-

Proceed with a clean-up step such as solid-phase extraction (SPE).

-

-

Solid-Phase Extraction (SPE) (for cleaner samples):

-

Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol (B129727) followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape, is often employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and for the internal standard, and then monitoring a specific product ion for each after fragmentation in the collision cell.

-

Example MRM transitions: The exact m/z values will need to be determined by infusing the pure compounds into the mass spectrometer. For 4-Hydroxybenzoic acid, a possible transition is m/z 137 -> 93. For this compound, the precursor ion would be m/z 141.

-

-

Data Analysis

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Visualizing the Workflow and Metabolic Context

To further elucidate the role and context of this compound in research, the following diagrams, generated using the DOT language, illustrate a typical analytical workflow and a relevant metabolic pathway.

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

Caption: Simplified metabolic context of 4-Hydroxybenzoic acid.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of 4-Hydroxybenzoic acid and its derivatives. Its use as an internal standard in mass spectrometry-based methods helps to mitigate the variability inherent in complex sample analysis, thereby enhancing the reliability and validity of experimental results. The methodologies outlined in this guide provide a framework for the successful implementation of this compound in a research setting, contributing to the generation of high-quality analytical data in drug development and other scientific disciplines.

References

A Technical Guide to the Synthesis and Purification of 4-Hydroxybenzoic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxybenzoic acid-d4, a crucial deuterated internal standard for mass spectrometry-based quantitative analysis. This document outlines a detailed experimental protocol for its preparation via hydrogen-deuterium exchange, followed by a robust purification methodology. Quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Synthesis of this compound

The synthesis of this compound is achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the aromatic ring of 4-Hydroxybenzoic acid. This method utilizes deuterium (B1214612) chloride (DCl) in deuterium oxide (D₂O) under reflux conditions to facilitate the electrophilic substitution of aromatic protons with deuterons.[1]

Experimental Protocol

A practical method for the preparation of deuterated hydroxybenzoic acids has been established.[1] The following protocol is adapted for the specific synthesis of this compound.

Materials:

-

4-Hydroxybenzoic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D)

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Lyophilizer (freeze-dryer)

-

pH meter or pD meter

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend or dissolve 4-Hydroxybenzoic acid in deuterium oxide (D₂O).

-

pD Adjustment: Carefully add deuterium chloride (DCl) to the mixture to adjust the pD to approximately 0.32.[1] The pD can be measured using a standard pH meter with a glass electrode, with a correction factor applied (pD = pH reading + 0.4).

-

Deuteration Reaction: The mixture is then refluxed under a nitrogen atmosphere. The reaction time can vary from one to six hours to achieve high levels of deuteration.[1]

-

Solvent Removal: After the reaction is complete, the D₂O and excess DCl are removed by lyophilization (freeze-drying) to yield the crude deuterated product.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting material, partially deuterated species, and other impurities. A combination of recrystallization and, if necessary, high-performance liquid chromatography (HPLC) can be employed to achieve high purity.

Recrystallization Protocol

Recrystallization is a primary method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Materials:

-

Crude this compound

-

Hot deionized water

-

Decolorizing charcoal (activated carbon)

-

Ice bath

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water in an Erlenmeyer flask.

-

Decolorization: If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold water.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

HPLC Purification

For achieving very high purity (>99%), a final purification step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be implemented.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Detection | UV at 230 nm |

| Flow Rate | 1.0 mL/min |

Note: For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[2]

Purification Workflow

Caption: Purification workflow for this compound.

Quantitative Data and Characterization

The final product should be characterized to confirm its identity, purity, and the extent of deuteration.

Purity and Yield

| Parameter | Typical Value | Method |

| Yield | Quantitative[1] | Gravimetric |

| Purity | >99% | HPLC |

Spectroscopic Data

The following data is based on a reported analysis of a deuterated sample of 4-hydroxybenzoic acid.[3]

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | CD₃OD | 6.81, 7.87 | residual signals |

| ²H NMR | CD₃OD | 6.86, 7.91 | br s |

| ¹³C{¹H} NMR | CD₃OD | 115.4–116.0, 122.5–122.7, 132.6, 132.8, 163.3, 170.1 | m, m, t, s, s, s |

Table 2: Mass Spectrometry Data for this compound

| Isotopologue Distribution | Percentage |

| d4 | 36.1% |

| d3 | 42.6% |

| d2 | 18.9% |

| d1 | 2.4% |

Data from a representative analysis; actual distribution may vary based on reaction conditions.[3]

Conclusion

This guide provides a detailed and actionable framework for the synthesis and purification of this compound. The described H/D exchange method is efficient, and the subsequent purification steps ensure a high-purity product suitable for demanding applications in research and drug development. The provided workflows and quantitative data serve as a valuable resource for scientists aiming to prepare this important analytical standard.

References

4-Hydroxybenzoic acid-d4 safety data sheet information

An In-depth Technical Guide to the Safety of 4-Hydroxybenzoic acid-d4

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-hydroxybenzoic acid.

| Property | Value |

| Molecular Formula | C₇H₂D₄O₃ (for d4 variant)[2], C₇H₆O₃ (for non-deuterated)[3] |

| Molecular Weight | 142.15 g/mol (for d4 variant)[2], 138.12 g/mol (for non-deuterated)[4] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 213 - 217 °C (415 - 423 °F) |

| Flash Point | 199 °C (390.2 °F)[6] |

| Solubility in Water | 5,000 mg/L at 25 °C[4] |

| Other Solubilities | Soluble in alcohol, ether, and acetone[3] |

| Partition Coefficient (log Pow) | 1.58 |

| Acidity (pKa) | 4.54[3] |

Toxicological Data

This section provides key toxicological data for 4-hydroxybenzoic acid.

| Test Type | Species | Route | Value |

| LD50 (Acute Oral) | Mouse | Oral | 2,200 mg/kg[7] |

| LD50 (Acute Oral) | Rat | Oral | >10 g/kg[7] |

| LD50 (Intraperitoneal) | Rat | Intraperitoneal | 340 mg/kg[7] |

| LD50 (Subcutaneous) | Mouse | Subcutaneous | 1,050 mg/kg[7] |

| Repeated Dose Toxicity | Rat (male) | Oral | NOAEL ≥ 1,000 mg/kg |

NOAEL: No-Observed-Adverse-Effect Level

Ecological Toxicity Data

The following table summarizes the ecotoxicological data for 4-hydroxybenzoic acid.

| Test Type | Species | Duration | Value | Method |

| Chronic Fish Toxicity (LC50) | Oryzias latipes (Japanese medaka) | 14 days | > 100 mg/L | OECD Test Guideline 204 |

| Chronic Daphnia Toxicity (NOEC) | Daphnia magna (Water flea) | 21 days | > 100 mg/L | OECD Test Guideline 202 |

| Biodegradability (Aerobic) | - | 28 days | ca. 87.7% (Readily) | OECD Test Guideline 301D |

LC50: Lethal Concentration, 50% NOEC: No-Observed-Effect Concentration

Hazard Identification and GHS Classification

4-Hydroxybenzoic acid is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)

The relationship between hazard identification and the required response is outlined below.

Caption: GHS Hazard and Precautionary Statement Workflow.

Experimental Protocols

The ecotoxicological data cited are based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines.

-

OECD Test Guideline 204: Fish, Prolonged Toxicity Test: 14-Day Study

-

Objective: To determine the lethal concentration of a substance to fish over a 14-day exposure period.

-

Methodology: A specified number of fish (Oryzias latipes) are maintained for 14 days in various concentrations of the test substance dissolved in water. The mortality of the fish is observed daily, and the concentration that kills 50% of the test fish (LC50) is calculated. The test is conducted under flow-through conditions with analytical monitoring to ensure stable concentrations.

-

-

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test and Reproduction Test

-

Objective: To assess the effect of a substance on the reproduction of Daphnia magna.

-

Methodology: Young female daphnids are exposed to the test substance at a range of concentrations for 21 days. The primary endpoint is the total number of living offspring produced per parent animal. The No-Observed-Effect Concentration (NOEC) is determined by comparing the reproductive output in the test concentrations to a control group. The test is conducted under semi-static conditions.

-

-

OECD Test Guideline 301D: Ready Biodegradability: Closed Bottle Test

-

Objective: To determine the ready biodegradability of a substance by aerobic microorganisms.

-

Methodology: A solution of the test substance is inoculated with a small number of microorganisms in a closed bottle completely filled with the medium. The depletion of dissolved oxygen is measured over a 28-day period. The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand.

-

First Aid Measures

In case of exposure, follow the procedures outlined below. Always show the safety data sheet to the attending physician.

Caption: First Aid Procedures for Exposure.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety. The workflow for safe handling involves a hierarchy of controls, including personal protective equipment (PPE).

-

Handling: Use only in well-ventilated areas.[8] Avoid breathing dust and prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8] The recommended storage temperature is typically indicated on the product label.

Caption: Recommended Personal Protective Equipment Hierarchy.

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

-

Personal Precautions: Evacuate the danger area. Avoid substance contact and inhalation of dust. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Cover drains. Collect the spilled material dry (e.g., sweep up) and place it into a suitable container for disposal. Clean the affected area thoroughly.

Caption: Workflow for Accidental Spill Response.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. It is recommended to leave chemicals in their original containers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Isotopic Purity of 4-Hydroxybenzoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Hydroxybenzoic acid-d4, a deuterated analog of 4-Hydroxybenzoic acid. This stable isotope-labeled compound serves as a crucial tool in various scientific disciplines, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The determination of its isotopic purity is paramount to ensure the accuracy and reliability of experimental results.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a measure of the percentage of molecules that contain the desired number of deuterium (B1214612) atoms. Commercially available standards and synthesized batches exhibit varying levels of isotopic enrichment. The following tables summarize the quantitative data on the isotopic distribution of this compound from representative analyses.

Table 1: Isotopic Enrichment of 4-Hydroxybenzoic-2,3,5,6-d4 Acid

| Parameter | Value | Source |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

Table 2: Mass Spectrometry Analysis of Isotopic Distribution

| Isotopic Species | Percentage (%) |

| d4 | 36.1 |

| d3 | 42.6 |

| d2 | 18.9 |

| d1 | 2.4 |

Data obtained from Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.[2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterium-labeled compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[3]

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio of different isotopologues.[4][5][6]

Protocol: Isotopic Purity Determination by LC-MS

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities. A reversed-phase column is typically used with a mobile phase consisting of an acidified water and organic solvent gradient.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source.[5][6] Acquire full scan mass spectra in negative ion mode to observe the [M-H]⁻ ion.

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the d4, d3, d2, d1, and d0 species of 4-Hydroxybenzoic acid.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the total area of all isotopic peaks to determine the isotopic distribution.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuteration. A combination of ¹H and ²H NMR is often employed.[7]

Protocol: Isotopic Purity Determination by NMR

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD₃OD).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The presence of residual signals in the aromatic region (around δ 6.8 and 7.9 ppm) indicates incomplete deuteration.[2]

-

By integrating the residual proton signals and comparing them to a known internal standard, the degree of deuteration can be estimated.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the aromatic region confirms the incorporation of deuterium.[2]

-

-

¹³C NMR Analysis:

-

¹³C NMR can also provide information on deuteration. The carbon signals coupled to deuterium will appear as multiplets (e.g., triplets for -CD-).

-

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the characterization of the isotopic purity of this compound.

This comprehensive approach, combining both mass spectrometry and NMR spectroscopy, provides a robust and reliable characterization of the isotopic purity of this compound, ensuring its suitability for high-precision analytical applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. static.cambridge.org [static.cambridge.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. almacgroup.com [almacgroup.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxybenzoic acid-d4 for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, technical specifications, and analytical applications of the deuterated internal standard, 4-Hydroxybenzoic acid-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 4-Hydroxybenzoic acid, for its application in research, particularly in the fields of drug development and clinical diagnostics. This document outlines its commercial availability, key technical specifications, and detailed protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Commercial Availability and Physicochemical Properties

This compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. The following tables summarize the key specifications and properties of this compound.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| Pharmaffiliates | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| CDN Isotopes | --INVALID-LINK-- |

| HexonSynth | --INVALID-LINK-- |

Table 2: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-Hydroxybenzoic-2,3,5,6-d4 acid | [1] |

| Synonyms | p-Hydroxybenzoic Acid-d4, 4-Carboxyphenol-d4 | [1] |

| CAS Number | 152404-47-2 | [1] |

| Molecular Formula | C₇H₂D₄O₃ | [1] |

| Molecular Weight | ~142.06 g/mol | [1] |

| Appearance | Off-White to Pale Orange Solid | [1] |

Table 3: Technical Specifications from Commercial Suppliers

| Supplier | Purity | Isotopic Enrichment | Storage Conditions |

| LGC Standards | >95% (HPLC) | Not specified | +4°C |

| CDN Isotopes | Not specified | 98 atom % D | Not specified |

| MedChemExpress | 99.97% | Not specified | -20°C (powder), -80°C (in solvent, ≤ 6 months) |

| Pharmaffiliates | Not specified | Not specified | 2-8°C Refrigerator |

Table 4: Solubility Data

| Solvent | Solubility | Reference |

| DMSO | Soluble | MedChemExpress Website |

| Methanol | Soluble | General chemical knowledge |

| Water | Slightly soluble | General chemical knowledge |

Experimental Protocols: Quantification of Parabens and their Metabolites in Human Seminal Plasma using this compound as an Internal Standard

This section provides a detailed methodology for the simultaneous determination of four common parabens (methyl-, ethyl-, n-propyl-, and n-butylparaben) and their primary metabolite, 4-Hydroxybenzoic acid (4-HB), in human seminal plasma using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This compound serves as the internal standard for the quantification of 4-HB.[2]

Materials and Reagents

-

Analytes: Methylparaben (MeP), Ethylparaben (EtP), n-Propylparaben (n-PrP), n-Butylparaben (n-BuP), and 4-Hydroxybenzoic acid (4-HB)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade), Formic acid (LC-MS grade), and Ultrapure water

-

Enzyme: β-glucuronidase/sulfatase from Helix pomatia

-

Solid Phase Extraction (SPE) Cartridges: Oasis HLB (or equivalent)

Sample Preparation

-

Thawing and Spiking: Thaw frozen human seminal plasma samples at room temperature. To 200 µL of seminal plasma, add 20 µL of a methanolic solution containing the internal standard, this compound.

-

Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/sulfatase solution to each sample to deconjugate the glucuronidated and sulfated metabolites. Vortex for 1 minute and incubate at 37°C for 12 hours.[2]

-

Protein Precipitation and Extraction of Metabolites: For the analysis of 4-HB, precipitate proteins by adding 600 µL of acetonitrile. Vortex for 10 minutes and then centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.[2]

-

Liquid-Liquid Extraction of Parent Parabens: For the analysis of parent parabens, perform a liquid-liquid extraction on the hydrolyzed sample three times with 800 µL of ethyl acetate each time. For each extraction, vortex for 10 minutes and centrifuge at 12,000 x g for 10 minutes. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of methanol.[2]

UPLC-MS/MS Conditions

-

Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for each analyte and the internal standard.

Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the unknown samples can then be determined from this curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a key intermediate in several metabolic pathways. It is a product of tyrosine metabolism in humans and can also be produced by gut microbiota.[1] It serves as a precursor for the biosynthesis of ubiquinone (Coenzyme Q10).[3] In various microorganisms, it is a central intermediate in the degradation of various aromatic compounds.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

Decoding the Certificate of Analysis: A Technical Guide to 4-Hydroxybenzoic acid-d4

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. When working with isotopically labeled compounds such as 4-Hydroxybenzoic acid-d4, understanding the nuances of the CoA is paramount for ensuring the accuracy and reliability of experimental results. This in-depth guide provides a detailed explanation of the data and experimental protocols associated with a typical CoA for this compound.

Compound Identification and Specifications

The initial section of a CoA provides fundamental information about the compound. For this compound, this includes its chemical name, CAS number, molecular formula, and molecular weight. The "-d4" designation signifies that four hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612).

| Parameter | Specification |

| Compound Name | 4-Hydroxybenzoic acid-2,3,5,6-d4 |

| CAS Number | 152404-47-2 |

| Molecular Formula | C₇H₂D₄O₃ |

| Molecular Weight | 142.15 g/mol |

Quantitative Analysis: Purity and Isotopic Enrichment

This section summarizes the key analytical results that quantify the quality of the this compound batch. These tests confirm the compound's purity and the extent of deuterium incorporation.

Chemical Purity

Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) and ensures that the material is free from non-isotopic impurities.

| Test | Method | Result |

| Purity | HPLC | >99.5% |

| Appearance | Visual | White to off-white solid |

| Solubility | Visual | Soluble in DMSO and Methanol (B129727) |

Isotopic Purity and Enrichment

For a deuterated standard, the isotopic purity is a critical parameter. It is often determined by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It's important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a specific isotopic composition.[1][2]

| Test | Method | Result |

| Isotopic Enrichment | ¹H NMR / MS | ≥98 atom % D |

| Deuterated Species Distribution | Mass Spectrometry | d₄: >95%, d₃: <5%, d₂: <1%, d₁: <0.1%, d₀: <0.1% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm).[2][3]

-

Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile).[2][3]

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase, injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.

NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the level of deuteration.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR (Proton NMR):

-

Solvent: Deuterated methanol (CD₃OD).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired to identify any residual proton signals on the aromatic ring. The integration of these signals relative to a known internal standard or the residual solvent peak allows for the calculation of the isotopic enrichment. For this compound, the signals for the aromatic protons (typically around 6.8 and 7.8 ppm) should be significantly diminished.[4]

-

-

²H NMR (Deuterium NMR):

-

Solvent: Methanol (CH₃OH).

-

Procedure: The ²H NMR spectrum is acquired to directly observe the deuterium signals at the labeled positions, confirming the sites of deuteration.[4]

-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Distribution

Mass spectrometry confirms the molecular weight of the deuterated compound and provides a detailed distribution of the different deuterated species (d₀ to d₄).

-

Instrumentation: A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.[5]

-

Ionization Mode: Negative ion mode (ESI-).[4]

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum will show a cluster of peaks corresponding to the different deuterated species. The relative intensities of these peaks are used to determine the percentage of each species (d₀, d₁, d₂, d₃, d₄).[4][5]

Visualizing the Certificate of Analysis Workflow

The following diagrams illustrate the logical flow of information and the experimental workflow involved in generating a Certificate of Analysis for this compound.

Caption: A flowchart illustrating the overall process from synthesis to the final Certificate of Analysis.

Caption: A diagram showing the key analytical methods used to characterize this compound.

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is essential for its proper use in research and development. By carefully examining the data presented and understanding the underlying experimental protocols, scientists can have full confidence in the quality and isotopic integrity of this critical analytical standard. This guide serves as a comprehensive resource for interpreting the CoA and ensuring the reliability of experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. static.cambridge.org [static.cambridge.org]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Hydroxybenzoic Acid in Biological Matrices using 4-Hydroxybenzoic Acid-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxybenzoic acid (p-hydroxybenzoic acid, pHBA) in biological matrices, such as plasma. The use of a stable isotope-labeled internal standard, 4-Hydroxybenzoic acid-d4 (pHBA-d4), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The described method, adapted from established protocols for similar analytes, involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of 4-Hydroxybenzoic acid in pharmacokinetic studies or related research.

Introduction

4-Hydroxybenzoic acid (pHBA) is a major metabolite of parabens, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1] Accurate quantification of pHBA in biological samples is crucial for assessing exposure to parent compounds and for understanding their pharmacokinetic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for such bioanalytical assays due to its inherent sensitivity and selectivity.[2]

A key challenge in quantitative LC-MS/MS is overcoming variability introduced by the sample matrix and the experimental process. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[2] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest.[3] This ensures it co-elutes chromatographically and experiences similar ionization efficiency, thereby providing effective correction for sample loss during preparation, injection volume variability, and matrix-induced ion suppression or enhancement.[3] This application note provides a detailed protocol and expected performance metrics for the analysis of pHBA using pHBA-d4 as an internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of 4-Hydroxybenzoic acid from rat plasma and can be adapted for other biological matrices.[1]

Materials:

-

Control rat plasma (or other matrix)

-

4-Hydroxybenzoic acid (analyte) stock solution

-

This compound (internal standard) working solution

-

Acetonitrile (B52724) (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Microcentrifuge

-

Nitrogen evaporator (optional)

Procedure:

-

Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike 10 µL of the this compound internal standard working solution into all tubes (except for blank matrix).

-

For calibration standards and quality control (QC) samples, add the appropriate volume of 4-Hydroxybenzoic acid working standard solution. For blank samples, add an equivalent volume of diluent.

-

Add 200 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix each tube for approximately 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be injected directly, or evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method for pHBA analysis and can be used as a starting point for method development.[1]

Liquid Chromatography:

-

System: Waters ACQUITY UPLC or equivalent

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile[3]

-

Flow Rate: 0.5 mL/min

-

Gradient:

Time (min) %A %B 0.0 95 5 1.5 5 95 2.0 5 95 2.1 95 5 | 3.0 | 95 | 5 |

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry:

-

System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (illustrative):

-

4-Hydroxybenzoic acid: m/z 137 → 93[4]

-

This compound: m/z 141 → 97 (predicted, requires experimental optimization)

-

-

Key Source Parameters (to be optimized):

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Data Presentation: Method Performance

The following tables summarize the expected quantitative performance of the analytical method, based on validation data for pHBA analysis using a stable isotope-labeled internal standard.[1]

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| 4-Hydroxybenzoic acid | Rat Plasma | 50.0 - 5000 | Linear, 1/x² weighting | >0.99 |

Table 2: Accuracy and Precision (Inter- and Intra-run)

| Analyte | Sample Type | Spiked Concentration (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%) | Inter-run Precision (%CV) | Inter-run Accuracy (%) |

| 4-Hydroxybenzoic acid | LLOQ QC | 50.0 | ≤4.4 | 94.3 - 105.7 | ≤5.3 | 94.3 - 105.7 |

| 4-Hydroxybenzoic acid | Low QC | 150 | ≤4.4 | 94.3 - 105.7 | ≤5.3 | 94.3 - 105.7 |

| 4-Hydroxybenzoic acid | Mid QC | 2000 | ≤4.4 | 94.3 - 105.7 | ≤5.3 | 94.3 - 105.7 |

| 4-Hydroxybenzoic acid | High QC | 4000 | ≤4.4 | 94.3 - 105.7 | ≤5.3 | 94.3 - 105.7 |

| Data derived from a validated method for pHBA in rat plasma.[1] The overall accuracy was reported to be within ±5.7% of nominal values.[1] |

Visualizations

Caption: Experimental workflow for the quantification of 4-Hydroxybenzoic acid.

Caption: Role of the internal standard in achieving accurate quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of 4-Hydroxybenzoic acid in biological matrices by LC-MS/MS. The described protocol, involving a simple protein precipitation and a fast UPLC separation, allows for high-throughput analysis suitable for pharmacokinetic and toxicological studies. The excellent accuracy and precision achievable with this method make it a valuable tool for researchers in the pharmaceutical and life sciences industries.

References

Application Note: Quantification of Parabens Using 4-Hydroxybenzoic acid-d4 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, a group of alkyl esters of p-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity and low cost.[1] The most commonly used parabens include methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP). Despite their extensive use, concerns have been raised about their potential endocrine-disrupting effects.[2] Consequently, accurate and sensitive analytical methods are required for the quantification of parabens in various matrices to ensure product safety and regulatory compliance.

This application note details a robust and reliable method for the simultaneous quantification of four common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, 4-Hydroxybenzoic acid-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. Detailed protocols for sample preparation from cosmetic creams and aqueous solutions, along with validated LC-MS/MS parameters, are provided.

Experimental Workflow

The overall analytical workflow for the quantification of parabens is depicted below.

Caption: Experimental workflow for paraben quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical grade)

-

Internal Standard: this compound (isotopic purity ≥ 98%)

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade)

-

Reagents: Formic acid (LC-MS grade), Sodium chloride (analytical grade)

-

Solid Phase Extraction (SPE): C18 cartridges (e.g., Oasis HLB)

Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Mouthwash)

-

Measure 10 mL of the aqueous sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.

-

Add 1 g of sodium chloride and vortex to dissolve.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cosmetic Creams

-

Accurately weigh 0.5 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of methanol and vortex for 5 minutes to disperse the sample.

-

Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.

-

Sonicate the sample for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elute the parabens and the internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes the instrumental parameters for the LC-MS/MS analysis of parabens.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, hold for 1 min; linear gradient to 95% B over 5 min; hold at 95% B for 2 min; return to 50% B and equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MS/MS Transitions for Parabens and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Methylparaben | 151.0 | 92.0 | 20 | 50 |

| Ethylparaben | 165.1 | 92.0 | 22 | 50 |

| Propylparaben | 179.1 | 92.0 | 25 | 50 |

| Butylparaben | 193.1 | 92.0 | 25 | 50 |

| This compound | 141.1 | 96.0 | 20 | 50 |

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the following table.

Table 3: Method Validation Parameters

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Methylparaben | 1 - 500 | >0.998 | 0.2 | 0.7 | 95 - 105 |

| Ethylparaben | 1 - 500 | >0.998 | 0.1 | 0.4 | 93 - 103 |

| Propylparaben | 0.5 - 250 | >0.999 | 0.08 | 0.25 | 96 - 106 |

| Butylparaben | 0.5 - 250 | >0.999 | 0.05 | 0.15 | 94 - 104 |

Recovery was determined by spiking blank matrix samples at three different concentration levels (low, medium, and high).

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the quantification process.

Caption: Logic for internal standard quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and accurate approach for the quantification of methyl-, ethyl-, propyl-, and butylparaben in cosmetic and aqueous matrices. The detailed sample preparation protocols for both liquid-liquid extraction and solid-phase extraction offer flexibility for different sample types. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to reliable and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of parabens.

References

Application Note: High-Throughput Analysis of Bisphenols in Human Urine Using 4-Hydroxybenzoic acid-d4 as an Internal Standard by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the simultaneous quantification of various bisphenols in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates 4-Hydroxybenzoic acid-d4 (4-HBA-d4) as an internal standard to ensure accuracy and precision. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling the detection and quantification of bisphenols at low ng/mL levels. This methodology is well-suited for researchers, scientists, and professionals in drug development and environmental health monitoring requiring reliable analysis of endocrine-disrupting compounds.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer products.[1][2] Growing concerns over their potential as endocrine disruptors and adverse health effects have led to an increased demand for sensitive and reliable analytical methods to monitor human exposure.[2] The analysis of bisphenols in biological matrices such as urine presents challenges due to the complexity of the matrix and the low concentrations of the analytes.[3] The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response.[3] This application note details a UPLC-MS/MS method that utilizes this compound as an internal standard for the accurate quantification of a range of bisphenols in human urine.

Experimental Protocols

Materials and Reagents

-

Bisphenol standards (BPA, BPS, BPF, BPE, BPB, BPAF, etc.)

-

This compound (Internal Standard, IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

β-glucuronidase/sulfatase from Helix pomatia

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

-

Enzymatic Hydrolysis: To a 1 mL aliquot of human urine, add 50 µL of a working solution of this compound (e.g., 1 µg/mL). Add 100 µL of ammonium acetate buffer (1.0 M) containing β-glucuronidase (e.g., 2000 units).[4] The mixture is then incubated at 37°C for at least 3 hours to deconjugate the bisphenol metabolites.[4]

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the bisphenols with 4 mL of methanol.[5]

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 200 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[5]

UPLC-MS/MS Analysis

-

Chromatographic System: A high-performance UPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

-

Gradient Elution: A suitable gradient to separate the target bisphenols. A typical gradient starts at a low percentage of organic phase, which is then increased to elute the more hydrophobic compounds.

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[7]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.[7]

-

Data Acquisition: Multiple Reaction Monitoring (MRM).[8]

Data Presentation